The Core Mechanism of VH032-Amide-AlkylC6-Acid: A Technical Guide for Drug Development Professionals
The Core Mechanism of VH032-Amide-AlkylC6-Acid: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Key E3 Ligase Ligand for Targeted Protein Degradation
VH032-amide-alkylC6-acid stands as a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. This technical guide provides a comprehensive overview of its mechanism of action, its role in the design of Proteolysis Targeting Chimeras (PROTACs), and the key experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.
Introduction to VH032-Amide-AlkylC6-Acid: A VHL Ligand
VH032-amide-alkylC6-acid is a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[1][2] It is specifically functionalized with an amide-linked C6 carboxylic acid chain, which serves as a versatile linker for conjugation to a ligand targeting a protein of interest (POI).[1] This bifunctional nature is the cornerstone of its utility in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4]
The core VH032 moiety acts as a potent inhibitor of the interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α).[5] By binding to VHL, it occupies the recognition site for hydroxylated HIF-1α, thereby preventing its degradation under normoxic conditions.[6][7] In the context of a PROTAC, this VHL-binding function is repurposed to recruit the VHL E3 ligase complex to a new target protein for ubiquitination and subsequent proteasomal degradation.[4][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of a PROTAC incorporating VH032-amide-alkylC6-acid involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[9] This proximity-induced event initiates a cascade that leads to the selective degradation of the target protein.
The key steps are as follows:
-
Binding to VHL: The VH032 portion of the PROTAC binds to the von Hippel-Lindau (VHL) protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[4]
-
Binding to Target Protein: The other end of the PROTAC, which is conjugated via the alkylC6-acid linker, binds to the specific protein of interest (POI).
-
Ternary Complex Formation: The bifunctional nature of the PROTAC brings the VHL E3 ligase and the POI into close proximity, forming a stable ternary complex.[9]
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[10]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[3]
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting catalytically.
This process offers a distinct advantage over traditional inhibitors as it leads to the complete removal of the target protein from the cell, rather than just blocking its activity.
Quantitative Data
| Compound | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [2] |
| VH032 derivative (Compound 1) | 185 ± 7 nM | ITC | [11] |
| VH032-related inhibitor (Compound 15) | 5.4 ± 0.2 μM | ITC | [5] |
| FAM-labeled HIF-1α peptide | 3 nM | FP | [12] |
Experimental Protocols
The characterization of VH032-amide-alkylC6-acid and its derivative PROTACs involves a suite of biophysical and cellular assays to determine binding affinity, ternary complex formation, and target degradation. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for VHL Binding
This competitive binding assay measures the displacement of a fluorescently labeled tracer from VHL by the test compound.[12][13]
Materials:
-
Purified VHL-Elongin B-Elongin C (VBC) complex
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALAHypYIPMDDDFQLRSF)[14]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compound (VH032-amide-alkylC6-acid or its PROTAC derivative)
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Dilute the VBC complex and the fluorescent tracer to their optimal working concentrations in the assay buffer. The final concentration of the tracer should be low (in the low nanomolar range) and the VBC concentration should be sufficient to achieve a stable high polarization signal.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the VBC complex and fluorescent tracer mixture to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This assay measures the binding of a fluorescently labeled VHL ligand in a competitive format.[15]
Materials:
-
His-tagged VBC complex
-
Europium-labeled anti-His antibody (donor)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor)[16]
-
Assay Buffer
-
Test compound
-
TR-FRET compatible microplates
Protocol:
-
Prepare Reagents:
-
Prepare a master mix containing the His-VBC complex, anti-His-Europium antibody, and the fluorescent VHL ligand in the assay buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Setup:
-
Dispense the serially diluted test compound into the microplate wells.
-
Add the master mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes), protected from light.
-
-
Measurement:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for VHL Binding
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][17]
Materials:
-
Purified VBC complex
-
Test compound (VH032-amide-alkylC6-acid)
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the VBC complex extensively against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer. Ensure the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the VBC complex into the sample cell of the calorimeter.
-
Load the test compound into the injection syringe. The ligand concentration should be 10-20 times that of the protein concentration.
-
Perform a series of injections of the ligand into the protein solution at a constant temperature.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the mechanism of action of VH032-amide-alkylC6-acid. The following diagrams, rendered in Graphviz DOT language, illustrate the VHL/HIF-1α signaling pathway and a typical experimental workflow for PROTAC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
